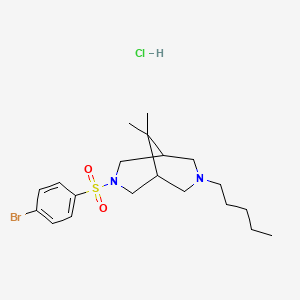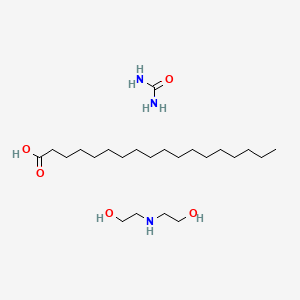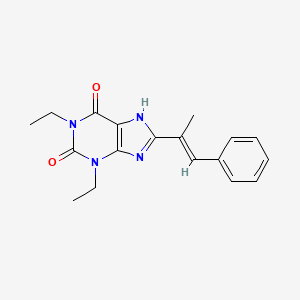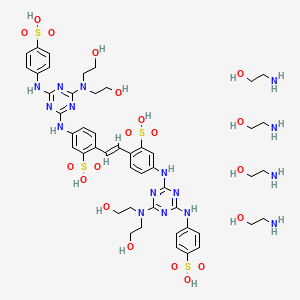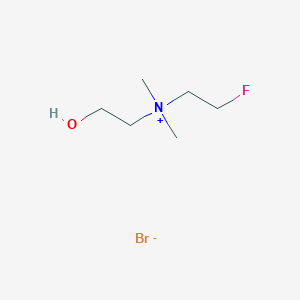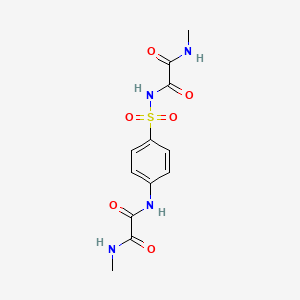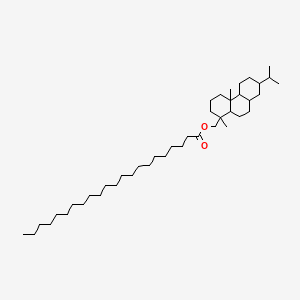
Qvd35D4RP3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a tetraazacycloocta[cd]pentalene core. It is an achiral molecule, meaning it does not have any chiral centers .
Métodos De Preparación
The synthesis of Qvd35D4RP3 involves several steps, typically starting with the preparation of the tetraazacycloocta[cd]pentalene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Qvd35D4RP3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Aplicaciones Científicas De Investigación
Qvd35D4RP3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mecanismo De Acción
The mechanism of action of Qvd35D4RP3 involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, where the compound can modulate the activity of key enzymes and receptors .
Comparación Con Compuestos Similares
Qvd35D4RP3 can be compared with other similar compounds, such as:
Tetraazacyclooctane derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Cyclooctane derivatives: These compounds have a similar ring structure but lack the nitrogen atoms present in this compound.
Azacycloalkane derivatives: These compounds contain nitrogen atoms in their ring structures but differ in the number and arrangement of these atoms.
This compound stands out due to its unique tetraazacycloocta[cd]pentalene core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67705-42-4 |
|---|---|
Fórmula molecular |
C9H18N4 |
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
1,4,7,10-tetrazatricyclo[5.5.1.04,13]tridecane |
InChI |
InChI=1S/C9H18N4/c1-3-11-5-7-13-8-6-12(9(11)13)4-2-10-1/h9-10H,1-8H2 |
Clave InChI |
DZFHEVASOBTMAN-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN3C2N(CCN1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




